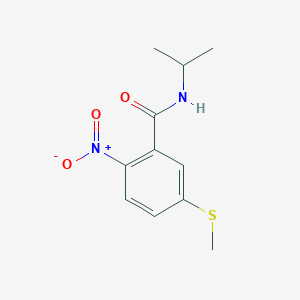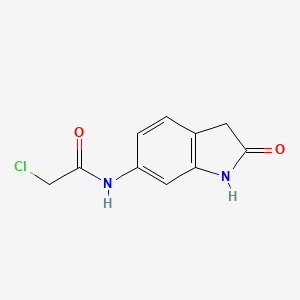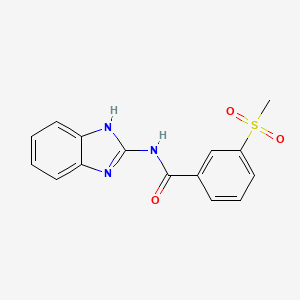
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide, also known as Methyl 2-(5-methylsulfanyl-2-nitrophenyl)propanoate, is a chemical compound that has gained significant attention in scientific research. This compound is of interest due to its potential use in the development of new drugs and its ability to modulate biological processes.
Mécanisme D'action
The mechanism of action of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may help prevent tumor growth. Additionally, 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide in lab experiments is its ability to modulate biological processes. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, which may make it a useful tool for studying these diseases. Additionally, the synthesis method for this compound is relatively straightforward, which makes it easy to obtain for research purposes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide. One area of interest is the development of new drugs based on this compound. Studies have shown that 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has potential as an anti-inflammatory, anti-cancer, and anti-tumor agent, which may make it a useful tool for drug development. Additionally, future research may focus on understanding the mechanism of action of this compound and identifying its molecular targets. Finally, future studies may investigate the potential use of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide involves the reaction of 5-methylsulfanyl-2-nitrobenzoic acid with 2-bromo-1-phenylpropan-1-one in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable and efficient method.
Applications De Recherche Scientifique
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.
Propriétés
IUPAC Name |
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)9-6-8(17-3)4-5-10(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILVLFJIEQFURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)

![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)



![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)

